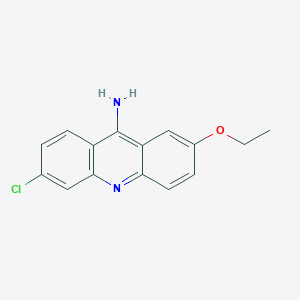

6-Chloro-2-ethoxyacridin-9-amine

Beschreibung

Historical Context of Acridine (B1665455) Scaffold in Medicinal Chemistry Research

First isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro, acridine is a tricyclic aromatic compound structurally related to anthracene, but with one of the central carbon atoms replaced by nitrogen. wikipedia.orgwikipedia.org This substitution imparts distinct chemical properties, including mild basicity. wikipedia.org The journey of acridines in medicinal chemistry began in the early 20th century, with the discovery of their antibacterial properties in 1917. slideshare.net A significant milestone was the development of the anticancer agent Ledakrin and the antiseptic Acriflavine in 1912. researchgate.net

The planar nature of the acridine ring is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA. researchgate.netscbt.com This interaction can disrupt DNA replication and other cellular processes, forming the basis for many of its therapeutic applications. researchgate.netnih.gov Over the years, acridine derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.netnih.govrsc.org

Overview of 9-Aminoacridine (B1665356) Derivatives as Research Targets

The 9-aminoacridine moiety is a particularly important pharmacophore within the broader class of acridine derivatives. The amino group at the 9-position significantly influences the molecule's ability to interact with biological targets. These derivatives have been extensively studied as potential therapeutic agents for various conditions.

One of the most well-known applications of 9-aminoacridine derivatives is in the development of anticancer drugs. frontiersin.org For instance, amsacrine, a 9-aminoacridine derivative, was the first synthetic topoisomerase II poison approved for clinical use in treating leukemia and lymphoma. frontiersin.org The ability of these compounds to act as DNA intercalators and topoisomerase inhibitors is a primary mechanism behind their cytotoxic effects. nih.govfrontiersin.org

Furthermore, research has explored the potential of 9-aminoacridine derivatives in other therapeutic areas. They have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease. nih.govnih.gov Some derivatives have also shown promise as antimalarial and antinociceptive (pain-relieving) agents. frontiersin.orgucsf.edu The versatility of the 9-aminoacridine scaffold allows for chemical modifications to fine-tune their biological activity and target specificity. mdpi.com

Significance of 6-Chloro-2-ethoxyacridin-9-amine and Related Analogues in Academic Inquiry

Within the vast landscape of 9-aminoacridine research, specific analogues such as this compound have garnered academic interest. The substituents on the acridine ring play a crucial role in modulating the compound's physicochemical properties and biological activity. The presence of a chloro group at the 6-position and an ethoxy group at the 2-position of the acridine core in this compound influences its electronic distribution and steric profile, which in turn can affect its interactions with biological macromolecules.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, the investigation of its analogues provides valuable insights. For example, the related compound 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is a well-known pH-sensitive fluorescent probe. medchemexpress.com It is frequently used in research to measure pH changes across biological membranes, such as the vacuolar tonoplast. medchemexpress.com This suggests that the 6-chloro-2-alkoxyacridine scaffold possesses interesting photophysical properties that are of value in cell biology research.

The synthesis and evaluation of libraries of 9-aminoacridine derivatives, often including variations at the 2, 6, and 9 positions, is a common strategy in drug discovery programs. ucsf.edu These studies aim to establish structure-activity relationships (SAR) to guide the design of more potent and selective compounds. For instance, research into antimalarial 9-aminoacridines has explored various substitution patterns to overcome drug resistance. ucsf.edu The study of compounds like this compound and its analogues contributes to this fundamental understanding of how chemical structure translates into biological function.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 855939-48-9 |

| Molecular Formula | C15H13ClN2O |

| Molecular Weight | 272.73 g/mol |

| InChI Key | QFNHSWUFPJOTIR-UHFFFAOYSA-N |

This data is compiled from available chemical databases. sigmaaldrich.comnih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

855939-48-9 |

|---|---|

Molekularformel |

C15H13ClN2O |

Molekulargewicht |

272.73 g/mol |

IUPAC-Name |

6-chloro-2-ethoxyacridin-9-amine |

InChI |

InChI=1S/C15H13ClN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |

InChI-Schlüssel |

QFNHSWUFPJOTIR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Chloro 2 Ethoxyacridin 9 Amine Analogues

General Synthetic Routes for Acridine (B1665455) Core Structures

The construction of the acridine tricycle is a critical step in the synthesis of 6-chloro-2-ethoxyacridin-9-amine. Historically, methods like the Bernthsen reaction required harsh conditions, but modern approaches offer milder and more versatile alternatives. acs.org

Synthesis of 9-Aminoacridine (B1665356) Precursors

A common and versatile method for synthesizing 9-aminoacridine precursors involves the initial formation of a 9-chloroacridine (B74977) intermediate. nih.govarabjchem.org This intermediate is then subsequently reacted with an appropriate amine to yield the desired 9-aminoacridine.

One established route to 9-chloroacridines is the modified Ullmann-Goldberg reaction. arabjchem.org This method involves the reaction of an o-chlorobenzoic acid with an appropriately substituted aniline (B41778) in the presence of a copper catalyst and a co-catalyst like copper oxide. arabjchem.org The resulting N-phenylanthranilic acid intermediate is then cyclized using phosphorus oxychloride (POCl₃) to afford the 9-chloroacridine. arabjchem.org

A novel approach utilizes triflates of salicylic (B10762653) acid derivatives, which are readily available in various substitution patterns. nih.gov These triflates are coupled with anilines using Buchwald-Hartwig amination conditions to form a diarylamine intermediate. nih.gov Subsequent cyclization furnishes the 9-chloroacridine core. nih.gov This strategy provides a flexible route to a wide array of substituted 9-chloroacridines. nih.gov

The final step in forming the 9-aminoacridine precursor is the nucleophilic substitution of the 9-chloro group. While direct reaction with amines can be sluggish, activation of the 9-chloroacridine by converting it to a 9-phenoxyacridine (B3049667) intermediate facilitates the subsequent reaction with a diamine to yield the target 9-aminoacridine. nih.gov Alternatively, direct condensation of 9-aminoacridine with various halides can also be employed to synthesize derivatives. nih.gov

A one-pot synthesis method has also been developed, reacting a 9-chloro- or 9-bromoacridine (B1601883) with an amine in a polar aprotic solvent, which simplifies the process and increases efficiency. google.com

Table 1: Comparison of Synthetic Routes to 9-Aminoacridine Precursors

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Citation |

| Modified Ullmann-Goldberg Reaction | o-chlorobenzoic acid, aniline | Copper, Copper oxide, POCl₃ | Established method | May require harsh conditions | arabjchem.org |

| Salicylic Acid Triflate Method | Substituted salicylic acid, aniline | Palladium catalyst, POCl₃ | Utilizes readily available starting materials, high diversity | Multi-step process | nih.gov |

| One-Pot Synthesis | 9-chloro/bromoacridine, amine | Polar aprotic solvent | Simplified procedure, higher yield | Scope may be limited | google.com |

Preparation of Substituted 2-Alkoxy-6-chloroacridines

The synthesis of specifically substituted acridines like 6-chloro-2-ethoxyacridines requires careful selection of starting materials. For instance, to obtain a 2-methoxy-9-chloroacridine, N-(2-methoxyphenyl)anthranilic acid is reacted with phosphorus oxychloride. arabjchem.org This highlights the principle that the substitution pattern on the final acridine ring is determined by the substituents on the initial aniline and anthranilic acid (or equivalent) precursors.

The synthesis of various 2,3-dialkoxyphenazine derivatives has been achieved through a regioselective process starting with the Buchwald-Hartwig coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. nih.gov This methodology, while applied to phenazines, demonstrates a strategy for controlling the placement of alkoxy groups on an aromatic system, which is applicable to the synthesis of substituted acridines.

Strategies for N-9 Functionalization and Side Chain Introduction

The biological activity of 9-aminoacridine derivatives can be significantly modulated by the nature of the substituent at the 9-amino position. Therefore, various methods have been developed to introduce diverse functionalities at this site.

Alkylation and Acylation of the 9-Amino Group

The 9-amino group of acridines can be readily alkylated or acylated to introduce a wide variety of side chains. nih.gov For example, 9-aminoacridine can be condensed with substituted phenacyl, benzoyl, or benzyl (B1604629) halides to produce N-9 functionalized derivatives. nih.gov

A one-pot synthesis has been reported for producing 9-acridinyl amino acid derivatives. nih.gov This method involves the reaction of 9-chloroacridine with an alcohol and the corresponding sodium alkoxide, followed by the addition of an amino acid. nih.gov This approach avoids the isolation of the intermediate 9-alkoxyacridine. nih.gov

Another strategy involves the direct reductive amination of aldehydes with a 9-aminoacridine compound in the presence of a suitable reducing agent. google.com This allows for the direct conversion of an aldehyde functional group into an amine, providing a straightforward route to certain N-9 substituted derivatives. google.com

Table 2: Examples of N-9 Functionalization Reactions

| Reaction Type | Reagents | Product Type | Citation |

| Condensation | Substituted phenacyl/benzoyl/benzyl halides | N-(substituted)-9-aminoacridines | nih.gov |

| One-pot amino acid addition | Alcohol, sodium alkoxide, amino acid | 9-acridinyl amino acid derivatives | nih.gov |

| Reductive Amination | Aldehydes, reducing agent | N-alkyl-9-aminoacridines | google.com |

Synthesis of Bisacridine and Other Linked Acridine Derivatives

Bisacridines, which consist of two acridine moieties connected by a linker, have also been synthesized. These compounds are of interest due to their potential to bis-intercalate with DNA. capes.gov.br The synthesis of these molecules typically involves linking two 9-aminoacridine units with a flexible or rigid chain. For example, dimers have been prepared using spermine (B22157) as a flexible linker. capes.gov.br

Regiospecificity and Substituent Effects in this compound Synthesis

The position and electronic nature of substituents on the acridine ring can significantly influence the synthetic route and the properties of the final compound.

The regioselectivity of the synthesis is largely determined by the substitution patterns of the initial reactants. For instance, the synthesis of this compound would require starting materials that introduce the chloro group at the 6-position and the ethoxy group at the 2-position of the acridine core.

Substituent effects play a crucial role in the reactivity and biological activity of acridine derivatives. The presence of electron-donating or electron-withdrawing groups can affect the electronic properties of the acridine ring system. google.com For example, the substitution pattern on the acridine moiety has been shown to have a great effect on the antitumor activity of certain derivatives. rsc.org Specifically, substitution at the 2-position with different alkyl groups (methyl, ethyl, butyl) led to variations in activity. rsc.org Furthermore, the position of a substituent can be more critical than its chemical nature in determining the biological potency of some 9-aminoacridine analogues. nih.gov

In the synthesis of acridines via palladium-catalyzed addition of terminal acetylenes to diarylamines, electron-rich substituents on the alkyne generally lead to higher yields. mdpi.com This indicates that the electronic nature of the reactants can directly impact the efficiency of the cyclization reaction.

Analytical Characterization Techniques in Synthetic Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of acridine derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

¹H NMR (Proton NMR): This technique is used to identify the number, connectivity, and chemical environment of protons in the molecule. For acridine derivatives, the chemical shifts (δ) of protons on the heterocyclic ring system are typically observed in the aromatic region (around 7.0-9.0 ppm). researchgate.netchemicalbook.com The presence and position of substituents like the chloro and ethoxy groups on the acridine core, as well as the amine group at the 9-position, cause characteristic shifts in the signals of nearby protons. The coupling patterns between adjacent protons help to confirm their relative positions on the acridine scaffold. nih.gov

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will produce a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom). nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecular structure. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm through-space proximity of protons, which is crucial for determining conformational isomers. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Data for the Acridine Scaffold

| Proton Position | Chemical Shift (ppm) in CDCl₃ |

| H-1, H-8 | 8.25 |

| H-2, H-7 | 7.54 |

| H-3, H-6 | 7.78 |

| H-4, H-5 | 7.99 |

| H-9 | 8.76 |

| Data is for the parent compound Acridine and serves as a reference. chemicalbook.com The presence of substituents in this compound would alter these values significantly. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule. researchgate.net

Electron Ionization (EI-MS): This is a common ionization technique. The mass spectrum of an acridine derivative will show a prominent molecular ion (M⁺) peak, which confirms the molecular weight of the synthesized compound. nist.gov The fragmentation pattern, which results from the breaking of specific bonds within the ion, can help to verify the structure. For example, the loss of the ethoxy group or the chlorine atom would result in characteristic fragment ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. This is a critical step in confirming that the synthesized molecule has the correct atomic composition.

Electrospray Ionization (ESI-MS): This is a soft ionization technique often coupled with liquid chromatography. It is particularly useful for analyzing polar compounds like acridine derivatives, typically yielding a protonated molecule [M+H]⁺, which helps to confirm the molecular weight with minimal fragmentation. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique has been studied for the analysis of various aminoacridines. acs.org It can be a valuable tool for analyzing complex samples and obtaining clear mass spectra. acs.org

Table 2: Key Mass Spectrometry Data for Acridine

| Parameter | Value |

| Molecular Formula | C₁₃H₉N |

| Molecular Weight | 179.22 g/mol |

| Primary Ionization Peak (m/z) | 179 |

| This data is for the parent compound Acridine. nist.gov For this compound (C₁₅H₁₃ClN₂O), the expected molecular weight would be approximately 284.73 g/mol . |

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of the synthesized this compound analogues and for isolating the final product from the reaction mixture.

Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of the progress of a chemical reaction and for preliminary purity assessment. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when the reaction is complete.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. bldpharm.com A pure compound will show a single peak in the chromatogram. HPLC can also be used for the purification of the product on a larger scale.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. bldpharm.com As the purified compound elutes from the chromatography column, it is directly ionized and analyzed by the mass spectrometer. This provides simultaneous purity and molecular weight information, making it a definitive analytical tool for synthetic verification. researchgate.net

By employing this combination of analytical techniques, researchers can confidently verify the successful synthesis, structural integrity, and purity of this compound and its derivatives.

Molecular Interactions and Mechanistic Biology of 6 Chloro 2 Ethoxyacridin 9 Amine Derivatives

Molecular Mechanisms of DNA Intercalation

The ability of acridine (B1665455) derivatives to insert themselves between the base pairs of DNA, a process known as intercalation, is a cornerstone of their biological activity. This interaction can lead to significant changes in DNA structure and function, ultimately impacting cellular processes.

Structural Basis of Acridine-DNA Binding

The planar, polyaromatic structure of the acridine ring is fundamental to its ability to intercalate into the DNA double helix. mdpi.com This process involves the insertion of the flat acridine chromophore between adjacent base pairs, leading to a "sandwich-like" complex. This insertion causes a localized unwinding and lengthening of the DNA helix. nih.gov The stability of this complex is primarily driven by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. mdpi.com

Fluorescence and dichroism studies have shown that the bound acridine molecule orients itself to be more perpendicular than tangential to the DNA helix axis, and the perpendicularity of the base pairs to the helix axis is not significantly altered. pnas.org This orientation maximizes the favorable stacking interactions. The interaction can be further stabilized by electrostatic interactions between the positively charged acridine ring (at neutral pH) and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Influence of Substituents on DNA Binding Affinity and Specificity

The nature and position of substituents on the acridine core play a critical role in modulating its DNA binding affinity and sequence specificity. The addition of various functional groups can alter the electronic properties, steric profile, and hydrogen-bonding potential of the molecule, thereby influencing its interaction with DNA.

Furthermore, substituents at other positions on the acridine ring can also have a profound impact. The introduction of electron-donating groups at the C5 position has been shown to enhance DNA binding affinity, with a correlation observed between the basicity of the acridine and its binding strength. acs.org For example, methyl, methoxy (B1213986), and amino groups at the C5 position increase the binding affinity by up to five-fold compared to the parent compound. acs.org

A study on a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines demonstrated that while the binding affinities were largely similar, the unwinding angle of the DNA upon intercalation could be influenced by the substituent at the 2-position. nih.gov Specifically, one derivative exhibited a smaller unwinding angle (12°) compared to the others (around 17°). nih.gov The nature of the substituent can also influence the type of interaction, with some derivatives favoring classical intercalation while others may engage in groove binding or a combination of both. mdpi.com

| Compound | Substituent Effect | Impact on DNA Binding | Reference |

| N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) | 9-amino group | 6-fold higher binding affinity compared to deamino analog | nih.gov |

| C5-substituted AAC analogues (methyl, methoxy, amino) | Electron-donating groups | Up to 5-fold enhanced binding affinity | acs.org |

| 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines | Varied substituents at C2 | Similar binding affinities, but altered DNA unwinding angles | nih.gov |

Enzyme Inhibition Profiles and Mechanistic Elucidation

Topoisomerase Inhibition (Type I and II) by Acridine Derivatives

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. tandfonline.com They are critical for processes like DNA replication, transcription, and recombination. Acridine derivatives are well-documented inhibitors of both type I and type II topoisomerases, making these enzymes a key target for their anticancer activity. nih.govnih.govmdpi.comacs.org

The primary mechanism of topoisomerase inhibition by many acridine derivatives is the stabilization of the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved and covalently linked to the enzyme. tandfonline.comacs.org By stabilizing this complex, the acridine derivative prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately cell death. tandfonline.com This mode of action classifies these compounds as topoisomerase poisons. acs.org

The ability of acridines to intercalate into DNA is often a prerequisite for their topoisomerase-inhibiting activity. mdpi.com The intercalated acridine can distort the DNA structure in a way that favors the formation and stabilization of the cleavable complex. The substituents on the acridine ring can significantly influence the potency and selectivity of topoisomerase inhibition. For example, certain 3,9-disubstituted acridines have shown potent inhibition of both topoisomerase I and topoisomerase IIα. mdpi.com

| Acridine Derivative Type | Enzyme Target | Mechanism of Inhibition | Reference |

| Amsacrine and its analogues | Topoisomerase II | Stabilization of the cleavable complex (poison) | tandfonline.comnih.gov |

| 3,9-disubstituted acridines | Topoisomerase I and IIα | Inhibition of enzyme activity, stabilization of intercalation complex | mdpi.com |

| 9-aminoacridine (B1665356) derivatives | Topoisomerase II | Catalytic inhibition (blocking DNA binding) | acs.org |

Human Carboxylesterase 1 (hCE1) Binding and Inhibition

Human carboxylesterase 1 (hCE1) is a serine hydrolase predominantly found in the liver that is involved in the metabolism of a wide range of ester-containing drugs and xenobiotics. nih.gov Inhibition of hCE1 can alter the pharmacokinetics and efficacy of these compounds. researchgate.net

While the direct inhibition of hCE1 by "6-Chloro-2-ethoxyacridin-9-amine" is not detailed in the provided search results, studies have shown that certain acridine analogues can act as weak inhibitors of carboxylesterases. nih.gov For instance, 9-aminoacridine (ACMA) exhibited inhibitory activity against hCE1 in the mid-micromolar range. nih.gov

The active site of hCE1 contains a catalytic triad (B1167595) (Ser221, Glu354, and His468) within a large, predominantly hydrophobic cavity. nih.gov Inhibitors typically bind within this active site, often forming covalent adducts with the active site serine. The structure of the inhibitor, including its size, shape, and the nature of its functional groups, determines its affinity and inhibitory potency for hCE1.

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase inhibitors are a class of compounds that interfere with the digestion of carbohydrates, thereby reducing postprandial blood glucose levels. nih.govwikipedia.org These inhibitors function by competitively blocking the active sites of alpha-glucosidase enzymes located in the brush border of the small intestine. nih.govwikipedia.org This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.org

Derivatives of the acridine scaffold have been investigated for their potential to inhibit alpha-glucosidase. While direct studies on this compound are not extensively documented in the reviewed literature, research on structurally related 9-aminoacridine derivatives provides insight into their inhibitory mechanisms. These compounds are thought to act as competitive inhibitors, binding to the enzymatic active site and hindering substrate access. The effectiveness of this inhibition is influenced by the nature and position of substituents on the acridine ring system.

Modulation of Thioredoxin Reductase Activity

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a critical component of cellular redox regulation and antioxidant defense. doi.orgnih.gov TrxR is a selenoenzyme that contains a reactive selenocysteine (B57510) residue in its active site, making it a target for various inhibitors. nih.gov Inhibition of TrxR can lead to an accumulation of oxidized thioredoxin, disrupting cellular redox balance and potentially inducing oxidative stress and apoptosis. nih.govnih.gov

A variety of small molecules, including some containing the acridine scaffold, have been identified as inhibitors of TrxR. doi.org For instance, certain porphyrins have been shown to be irreversible inhibitors of TrxR1. doi.org While direct evidence for the interaction of this compound with thioredoxin reductase is not specified in the provided search results, the general propensity of acridine-based compounds to interact with this enzyme suggests a potential for modulation. The mechanism of such an interaction would likely involve the electrophilic nature of the acridine ring system targeting the nucleophilic selenocysteine in the active site of TrxR.

Inhibition of Botulinum Neurotoxin Light Chains

Botulinum neurotoxins (BoNTs) are potent zinc-dependent proteases that cleave SNARE proteins, thereby inhibiting neurotransmitter release. nih.govunomaha.edu The light chain (LC) of the toxin is the catalytic domain responsible for this proteolytic activity. nih.govunomaha.edu Consequently, the development of small molecule inhibitors that target the BoNT LC active site is a significant area of research. nih.govmontclair.edu

Quinolinol-based compounds have emerged as a promising class of BoNT/A LC inhibitors. nih.govmontclair.edu Kinetic studies have demonstrated that these compounds can act as competitive inhibitors, binding to the active site and preventing substrate interaction. nih.govmontclair.edu Given the structural similarities between quinoline (B57606) and acridine scaffolds, it is plausible that acridine derivatives, such as this compound, could also exhibit inhibitory activity against BoNT LCs. The mechanism would likely involve coordination with the catalytic zinc ion and/or interaction with amino acid residues within the active site pocket.

Interaction with Specific Cellular Proteins and Pathways

FoxP3 Protein Interaction and Regulatory T Cell Modulation

The transcription factor FoxP3 is a master regulator of regulatory T cell (Treg) development and function. nih.govnih.govresearchgate.net Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmune responses. nih.govnih.govmdpi.com FoxP3 exerts its function by forming a large protein complex that regulates the expression of genes critical for the suppressive activity of Tregs. nih.govresearchgate.net

Recent research has identified 9-aminoacridine derivatives as small molecules capable of modulating Treg function by directly targeting FoxP3. nih.gov These compounds have been shown to interfere with the DNA-binding activity of FoxP3, thereby inhibiting its ability to regulate downstream gene expression. nih.gov This interference can lead to a downregulation of Treg-specific markers and a reduction in their suppressive functions. nih.gov A study on a group of 9-aminoacridines demonstrated their ability to selectively inhibit Tregs and enhance anti-tumor immunity in both patient samples and mouse models. nih.gov

Table 1: Inhibition of FoxP3-DNA Binding by 9-Aminoacridine Derivatives

| Compound | IC50 (µM) for FoxP3-DNA Binding Inhibition |

| Quinacrine Dihydrochloride Dehydrate (QDD) | 2 |

| MP4 | 0.37 |

This data is based on a study of 9-aminoacridine derivatives and indicates their potential to interfere with FoxP3 function. nih.gov

Interference with Parasite Mitochondrial Targets (e.g., bc1 Complex)

The mitochondrial cytochrome bc1 complex (also known as complex III) is a vital component of the electron transport chain in many organisms, including the malaria parasite Plasmodium falciparum. researchgate.netmdpi.comnih.gov This complex plays a crucial role in ATP production and the maintenance of the mitochondrial membrane potential. researchgate.netnih.gov Inhibition of the parasite's bc1 complex is a validated strategy for antimalarial drug development. researchgate.netnih.gov

Acridine-based compounds, specifically acridinediones, have been identified as potent and selective inhibitors of the P. falciparum mitochondrial bc1 complex. researchgate.netnih.gov These compounds are believed to bind to the quinol oxidation (Qo) site of the complex, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. researchgate.net The antimalarial activity of 9-aminoacridine derivatives has also been linked to the inhibition of the bc1 complex. nih.gov The presence of 6-chloro and 2-methoxy substituents on the acridine ring has been shown to be important for this activity. nih.gov

Table 2: Antimalarial Activity of Acridine Derivatives

| Compound Class | Target | Mechanism of Action |

| Acridinediones | P. falciparum mitochondrial bc1 complex | Inhibition of the Qo site, leading to mitochondrial membrane potential collapse. researchgate.net |

| 9-Aminoacridines | P. falciparum mitochondrial bc1 complex | Inhibition of the bc1 complex; specific mechanism under investigation. nih.gov |

This table summarizes the findings on acridine derivatives as antimalarial agents targeting the parasite's mitochondria.

Structure Activity Relationship Sar and Computational Studies of 6 Chloro 2 Ethoxyacridin 9 Amine Analogues

Elucidation of Key Structural Features for Biological Potency

The planar aromatic system of the acridine (B1665455) ring is a key feature that allows these molecules to intercalate between the base pairs of DNA, a primary mechanism for their cytotoxic and antiparasitic effects. nih.govmdpi.com However, the specific substituents on the acridine ring and the nature of the side chain at position 9 are critical in modulating this activity and influencing interactions with other biological targets like topoisomerase enzymes. nih.govresearchgate.net

Substitutions on the acridine heterocycle have a profound impact on both the efficacy and cytotoxicity of the compounds. researchgate.net The electronic properties and steric bulk of these substituents can alter the molecule's ability to bind to its target.

Position 2: The presence of an electron-donating group, such as a methoxy (B1213986) or ethoxy group, at the 2-position of the acridine ring is often associated with increased biological activity. researchgate.net For instance, studies on 9-anilinoacridines have shown that a methoxy group at C2 can enhance cytotoxic activity. researchgate.net This is thought to be due to an increase in the electron density of the ring system, which may facilitate more effective interaction with biological targets. mdpi.com In a series of acridine derivatives studied for anticancer activity, a compound featuring a methoxy group at the C2 position demonstrated the greatest cytotoxic effect, influencing DNA topoisomerase I inhibition. researchgate.net

Position 6: A chloro substituent at the 6-position is a common feature in many biologically active 9-aminoacridine (B1665356) analogues, such as the antimalarial drug quinacrine. nih.gov This substitution pattern has been identified as an important determinant of activity. researchgate.net SAR studies on antiprion compounds revealed that the 2-methoxy-6-chloro substitution pattern on the acridine ring was crucial for activity. researchgate.net

Position 9: The amino group at the 9-position is a cornerstone for the biological activity of this class of compounds. It serves as a critical attachment point for various side chains that significantly influence the molecule's pharmacological profile. nih.gov Modifications at this position are central to modulating DNA binding affinity, cellular uptake, and interaction with specific enzymes. The basicity of the 9-amino group, influenced by the attached side chain, is also a key factor in the molecule's mechanism of action.

Table 1: Effect of Substituents on the Biological Activity of 9-Aminoacridine Analogues

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| 2 | Electron-donating (e.g., -OCH3, -OC2H5) | Generally increases activity | researchgate.net |

| 6 | Halogen (e.g., -Cl) | Often crucial for potent activity | researchgate.net |

| 9 | Amino group with side chain | Essential for activity; modulates potency and target specificity | nih.gov |

The side chain attached to the 9-amino group is a major determinant of the biological potency and selectivity of acridine derivatives. researchgate.net Its length, flexibility, and the nature of the terminal functional groups can dramatically alter the compound's interaction with its target.

Investigations into the SAR of quinacrine and its analogues have highlighted that antiprion activity is significantly influenced by the length of the alkyl linker attached to the 9-amino functionality. researchgate.net Similarly, studies on other acridine derivatives have shown that the length of an alkyl chain can have a modest but discernible influence on cytotoxic activity, with shorter linkers sometimes leading to better cytotoxicity. researchgate.net

The composition of the side chain, particularly the presence of a terminal tertiary amine, is often critical. This basic group can become protonated at physiological pH, forming a cationic side chain that can interact with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the intercalated complex. The substituents on this distal tertiary amino group also play a role in modulating activity. researchgate.net The introduction of amino acids at the C9 position has been explored as a strategy to modify the side chain, with the length of the amino acid side chain being identified as a key factor affecting both toxicity and activity. mdpi.com

Modifying the tricyclic acridine core itself can lead to significant changes in biological activity. The introduction of an additional nitrogen atom into the ring system to form an aza-acridine can result in lower cytotoxicity while not significantly affecting antiviral activity. mdpi.comacs.org Preliminary findings suggest that the stability of these aza-acridines is influenced by the substitution pattern, with electron-donating groups potentially enhancing stability and preserving biological activity. mdpi.com

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to understand and predict the SAR of bioactive molecules, offering insights into their interactions with biological targets at a molecular level.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

For acridine derivatives, pharmacophore models can be generated based on a set of known active compounds. nih.gov These models can then be used to predict the activity of new, untested analogues and to search virtual libraries for novel compounds with the desired biological profile. For example, a pharmacophore model for inhibitors of a specific enzyme might include a planar aromatic feature corresponding to the acridine ring and a positively ionizable feature representing the protonated side chain, which are crucial for DNA intercalation and interaction with the enzyme's active site.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a DNA molecule. globalresearchonline.net This technique is widely used to understand the binding modes of acridine derivatives and to rationalize their SAR. nih.govresearchgate.net

Docking studies of 9-aminoacridine derivatives with DNA have illustrated how the planar acridine ring intercalates between base pairs, while the protonated side chain lies in the minor or major groove, forming electrostatic interactions with the phosphate backbone. nih.gov Similarly, docking into enzyme active sites, such as topoisomerase II, can reveal key interactions that stabilize the ligand-enzyme-DNA complex. nih.gov For instance, studies on novel 9-aminoacridines with potential antimalarial activity used molecular docking to analyze their interactions with target enzymes like plasmepsins. researchgate.net These computational studies can illustrate the optimal positioning of substituents on the acridine ring to maximize favorable interactions with amino acid residues in the binding pocket, thereby explaining the observed SAR. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 6-Chloro-2-ethoxyacridin-9-amine |

| Quinacrine |

| Amsacrine (m-AMSA) |

| Ledakrin |

| Pyronaridine |

| N-[(2-dimethylamino)ethyl] acridine-4-carboxamide (DACA) |

| Pyrazoloacridine (PZA) |

Molecular Dynamics Simulations to Understand Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of this compound and its analogues, MD simulations provide critical insights into the conformational changes that are essential for their biological activity. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to visualize and analyze the flexibility and interactions of the acridine derivatives at an atomic level.

Furthermore, these simulations can shed light on the dynamic process of binding. By simulating the interaction of a this compound analogue with its target, researchers can observe the induced-fit conformational changes that occur in both the ligand and the receptor. This information is invaluable for understanding the mechanism of action and for the rational design of new analogues with improved binding affinity and specificity. The simulations can also help in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting the activity of newly designed molecules and in understanding the structural features that govern their efficacy.

The development of a QSAR model typically involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

In the case of 9-aminoacridine derivatives, QSAR studies have revealed the importance of several structural features. For example, the electronic properties of substituents on the acridine ring have been shown to significantly influence activity. Electron-withdrawing groups at certain positions can enhance the interaction with biological targets. Similarly, the steric bulk and hydrophobicity of the side chain at the 9-amino position play a crucial role. A well-established QSAR model can guide the synthesis of new analogues by predicting which modifications are likely to lead to increased potency.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal and external validation. A validated QSAR model serves as a valuable tool in the drug discovery process, enabling the prioritization of candidate molecules for synthesis and biological testing, thereby saving time and resources.

Below is an interactive data table summarizing the hypothetical influence of different substituents on the biological activity of 9-aminoacridine analogues, based on general findings from QSAR studies.

| Compound Series | Substituent at Position 6 | Substituent at Position 2 | 9-Amino Side Chain | Predicted Relative Activity |

| A | -Cl | -OCH2CH3 | -(CH2)3N(CH3)2 | 1.0 |

| B | -Br | -OCH2CH3 | -(CH2)3N(CH3)2 | 1.2 |

| C | -Cl | -OCH3 | -(CH2)3N(CH3)2 | 0.9 |

| D | -Cl | -OCH2CH3 | -(CH2)2N(CH3)2 | 0.8 |

| E | -Cl | -OCH2CH3 | -(CH2)4N(CH3)2 | 1.1 |

Advanced Research Methodologies and Experimental Techniques

Spectroscopic Applications in Biological Studies

Fluorescence Spectroscopy for pH Sensing and Energy Transduction Analysis (e.g., in cyanobacteria)

There is no available scientific literature detailing the use of 6-Chloro-2-ethoxyacridin-9-amine for fluorescence-based pH sensing or energy transduction analysis in any biological system, including cyanobacteria.

For context, the related methoxy (B1213986) compound, ACMA, has been utilized as a fluorescent probe to study energy transduction in the thylakoid and cell membranes of the cyanobacterium Plectonema boryanum. nih.gov In these studies, the fluorescence of ACMA is quenched in response to the formation of a proton gradient (ΔpH) generated by light-driven electron transfer or respiration, making it a valuable tool for monitoring membrane energization. nih.govmedchemexpress.comcaymanchem.com However, equivalent studies or data for the ethoxy derivative are absent from the current body of scientific research.

UV-Vis and NMR Spectroscopy in Mechanistic Characterization

No peer-reviewed research articles are available that provide detailed UV-Vis and NMR spectroscopic data for the mechanistic characterization of This compound . While commercial suppliers may possess such data for quality control, these are not publicly accessible research findings.

As a reference, studies on the methoxy analog ACMA have used techniques like absorbance and fluorescence spectrophotometry to characterize its interaction with DNA. rsc.org These analyses, combined with other methods, revealed that ACMA can form multiple distinct complexes with DNA, a finding crucial for understanding its mode of action. rsc.org Similar mechanistic characterization for This compound has not been published.

Biochemical Assays for Enzyme Kinetics and Target Binding

No data from biochemical assays are available in the scientific literature concerning the enzyme kinetics or specific target binding properties of This compound .

In contrast, its analog ACMA is documented as an inhibitor of acetylcholinesterase, with a reported inhibitor constant (Ki) of 49 nM. caymanchem.com Furthermore, extensive research has characterized ACMA's binding to DNA through various biochemical methods, determining binding constants for the different complexes it forms. rsc.org No such enzymatic or binding data exists for This compound .

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Interactions

There is no evidence in the published scientific literature of This compound being used as a tool or subject of study in Electrophoretic Mobility Shift Assays (EMSAs). EMSA is a widely used technique to study protein-nucleic acid interactions, where the migration of a labeled nucleic acid fragment is retarded or "shifted" upon binding to a protein. sigmaaldrich.comnih.govresearchgate.netnih.gov While acridine (B1665455) derivatives can intercalate into DNA and potentially influence these interactions, no studies have specifically reported the application of the ethoxy variant in this context.

Future Research Directions and Unaddressed Academic Questions

Design and Synthesis of Next-Generation 6-Chloro-2-ethoxyacridin-9-amine Derivatives with Enhanced Selectivity

The development of novel derivatives of this compound with improved selectivity is a primary focus of future research. The synthesis of acridine (B1665455) derivatives is a well-established field, employing methods like the Ullmann, Bernthsen, and Friedlander syntheses to create specific substitution patterns that can optimize pharmacological properties. nih.gov Future efforts will likely concentrate on modifying the core structure to enhance target specificity and reduce off-target effects.

One promising approach involves the synthesis of bisacridines, where two this compound moieties are linked by a polyamine chain. Studies on related bis(9-amino-6-chloro-2-methoxyacridines) have shown that the nature of the linker and any substitutions on it can significantly influence biological activity and toxicity. nih.gov For instance, N-acylation of the central amino group in the linker has been suggested as a strategy to generate less toxic and more effective compounds. nih.gov

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these next-generation derivatives. By systematically altering substituents on the acridine ring and the 9-amino group, researchers can identify modifications that enhance binding affinity to specific biological targets while minimizing interactions with others. For example, in the development of other kinase inhibitors, the introduction of specific functional groups has been shown to dramatically increase selectivity.

The synthesis of derivatives can be achieved through condensation reactions of the parent 9-aminoacridine (B1665356) with various substituted halides. nih.gov This allows for the introduction of a wide range of functional groups, which can be tailored to interact with specific pockets in target proteins. The goal is to create derivatives that are not only potent but also highly selective, thereby minimizing potential side effects.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While acridine derivatives have been traditionally investigated for their anticancer and antimalarial properties, the unique structure of this compound suggests potential for a broader range of therapeutic applications. nih.govfrontiersin.org Future research should explore these untapped areas.

One such area is neurodegenerative diseases like Alzheimer's. Some 9-aminoacridine derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov In fact, some synthesized derivatives have demonstrated better inhibitory activity than the standard drug galantamine. nih.gov Given that the parent compound, 9-aminoacridine, is a known reversible inhibitor of cholinesterases, it is plausible that derivatives of this compound could be designed as potent anti-Alzheimer's agents. nih.gov

Another emerging application is in the fight against multidrug-resistant bacterial infections. The parent compound, 9-aminoacridine, has been repurposed as an adjuvant to enhance the efficacy of antibiotics like rifampin against multidrug-resistant Klebsiella pneumoniae. nih.gov This suggests that this compound and its derivatives could be developed as standalone antimicrobial agents or as part of combination therapies to combat antibiotic resistance. nih.gov The proposed mechanism involves interaction with bacterial DNA and disruption of the proton motive force. nih.gov

Furthermore, the structural similarity to compounds that exhibit antifungal and antivirulence activity against pathogens like Candida albicans points to another potential therapeutic avenue. mdpi.com Certain 9-aminoacridine derivatives have been shown to inhibit biofilm formation and hyphal development in this fungus. mdpi.com

Finally, some 9-aminoacridine derivatives have demonstrated antinociceptive (pain-relieving) effects, suggesting a potential role in pain management. frontiersin.org The evaluation of this compound derivatives for their analgesic properties could open up new therapeutic possibilities. frontiersin.org

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The optimization of this compound as a lead compound can be significantly accelerated by integrating advanced computational and experimental methods. Computational chemistry offers powerful tools for predicting the biological activity and pharmacokinetic properties of novel derivatives, thereby guiding synthetic efforts.

In Silico ADME Profiling of Acridine Derivatives

| Derivative | Drug-Likeness Filter Violations | Key ADMET Profile |

| Acridine | Not specified | Not specified |

| Acridine-4-carboxylic acid | No violations of Lipinski, Veber, Muegge filters | Balanced |

| 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine | Not specified | Not specified |

This table is based on a study of different acridine derivatives and suggests that in silico profiling can identify promising candidates. mdpi.com

Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. For instance, docking studies of 9-aminoacridine with bacterial DNA have helped to elucidate its mechanism of action. nih.gov Similar studies could be employed to design derivatives with enhanced binding to specific therapeutic targets.

Pharmacophore modeling is another valuable computational tool. By identifying the key structural features responsible for the biological activity of a series of compounds, pharmacophore models can be used to screen virtual libraries for new derivatives with improved potency and selectivity. nih.gov For example, pharmacophoric analysis of 9-aminoacridine derivatives has revealed the importance of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions, for their activity as cholinesterase inhibitors. nih.gov

These computational predictions must be validated through experimental assays. High-throughput screening (HTS) can be used to rapidly assess the biological activity of large libraries of synthesized derivatives. Promising hits from HTS can then be further characterized using more detailed in vitro and in vivo studies. This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for efficient lead optimization.

Understanding of Resistance Mechanisms and Strategies for Overcoming Them

As with any therapeutic agent, the potential for the development of resistance to this compound and its derivatives is a significant concern. Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.

In the context of cancer therapy, resistance to acridine-based drugs can arise through various mechanisms, including:

Increased drug efflux: Cancer cells can overexpress membrane transporters, such as P-glycoprotein, which actively pump drugs out of the cell, reducing their intracellular concentration. nih.gov

Alterations in the drug target: Mutations in the target protein can reduce the binding affinity of the drug. nih.gov

Enhanced DNA repair: Since many acridine derivatives act as DNA intercalators, cancer cells can upregulate DNA repair pathways to counteract the damage caused by the drug. nih.gov

Inhibition of apoptosis: Cancer cells can acquire mutations that inhibit the programmed cell death pathways normally activated by chemotherapy. nih.gov

In the case of antimicrobial applications, resistance can develop through similar mechanisms, such as the activation of efflux pumps in bacteria and fungi. nih.gov

Strategies to overcome resistance to this compound derivatives could include:

Combination therapy: Combining the acridine derivative with an inhibitor of drug efflux pumps could increase its intracellular concentration and efficacy.

Development of derivatives that are not substrates for efflux pumps: Structural modifications to the this compound scaffold could prevent its recognition and transport by efflux pumps.

Targeting multiple pathways: Designing derivatives that have multiple mechanisms of action could make it more difficult for cells to develop resistance.

Use as an adjuvant: As demonstrated with 9-aminoacridine, these compounds could be used to resensitize resistant organisms to existing drugs. nih.gov

Development of Bioprobes and Imaging Agents Based on the this compound Scaffold

The inherent fluorescence of the acridine ring system makes this compound and its derivatives attractive candidates for the development of bioprobes and imaging agents. scielo.brmedchemexpress.com These tools can be used to visualize and study biological processes in real-time.

A closely related compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a well-known pH-sensitive fluorescent probe. medchemexpress.com It has been used to measure changes in the pH of cellular compartments, such as vacuoles, which is important for studying processes like solute transport. medchemexpress.comnih.gov Given the structural similarity, it is highly likely that this compound also possesses pH-sensitive fluorescence and could be employed for similar applications.

Furthermore, the 9-aminoacridine scaffold can be modified to create fluorescent probes for other analytes. For example, by incorporating a chelating moiety, it may be possible to develop a fluorescent sensor for metal ions. A novel ratiometric fluorescence probe for Zn2+ was developed based on a 6-amino-2,2'-bipyridine scaffold, demonstrating the feasibility of this approach. nih.gov

The development of fluorescently labeled derivatives of this compound could also be used to study its mechanism of action. By tracking the subcellular localization of the compound, researchers can gain insights into its biological targets and pathways. This information would be invaluable for the design of more effective and selective drugs.

The synthesis of a novel 9-aminoacridine derivative that exhibits different colors in neutral, acidic, and basic media highlights the potential of these compounds as versatile pH indicators in various solvents. scielo.br This property could be exploited for a range of analytical and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-ethoxyacridin-9-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 6,9-dichloro-2-ethoxyacridine with ammonia or ammonium carbonate under reflux in a polar aprotic solvent (e.g., DMF). Ethoxy group introduction may involve Williamson ether synthesis using 2-chloroacridine precursors and sodium ethoxide . Key parameters include temperature control (80–120°C), stoichiometric excess of ammonia, and inert atmosphere to prevent oxidation. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR identify ethoxy (–OCHCH) protons (~δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) and aromatic protons in the acridine core.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHClNO, exact mass 279.08 g/mol) and fragments (e.g., loss of Cl or ethoxy groups).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–360 nm) assesses purity (>95% required for pharmacological studies) .

Q. How can researchers distinguish this compound from its methoxy analog (6-Chloro-2-methoxyacridin-9-amine) during characterization?

- Methodology :

- Chromatography : Use HPLC with a C18 column and gradient elution (acetonitrile/water) to separate analogs based on hydrophobicity differences.

- FT-IR : Compare O–C stretching bands (~1050–1150 cm); methoxy shows a sharper peak at ~2830 cm (C–H stretch) versus ethoxy’s broader band.

- Elemental Analysis : Carbon/hydrogen ratios differ due to ethoxy’s additional CH group .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines molecular geometry, hydrogen bonding, and packing motifs. For poorly diffracting crystals, high-intensity synchrotron radiation or cryocooling improves data quality. Twinned or low-resolution datasets may require iterative refinement (SHELXL) and validation using R-factors (<0.05 for high confidence) .

Q. How do substituent effects (e.g., ethoxy vs. methoxy) modulate the biological activity of acridine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkoxy groups and test in vitro bioassays (e.g., DNA intercalation, topoisomerase inhibition).

- Computational Modeling : DFT calculations (e.g., Gaussian 09) compare electron density maps and steric effects of substituents. Ethoxy’s larger size may enhance lipophilicity (logP) and membrane permeability .

- Statistical Analysis : Use ANOVA to evaluate differences in IC values across analogs, accounting for solvent polarity and hydrogen-bonding capacity .

Q. What analytical approaches resolve contradictions in reported spectral data for acridine-based compounds?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, MS, and IR to confirm assignments. For example, ambiguous aromatic proton signals can be resolved via H-C HSQC correlation.

- Meta-Analysis : Systematically review literature (e.g., CAS databases, European Pharmacopoeia) to identify solvent- or instrument-dependent variations. Adjust experimental conditions (e.g., deuterated solvents, field strength) to replicate discrepancies .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Screening : Perform equilibrium solubility tests in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. Ethoxy’s polarity may enhance solubility in ethanol but reduce it in hexane .

- Error Source Identification : Check for impurities (HPLC) or hydration effects (TGA/DSC) that may skew results .

Experimental Design Considerations

Q. What controls are essential in assessing the photostability of this compound under UV light?

- Methodology :

- Light-Exposure Experiments : Use a calibrated UV chamber (λ = 365 nm) with dark controls. Monitor degradation via HPLC at timed intervals.

- Radical Scavengers : Include antioxidants (e.g., BHT) to distinguish oxidative vs. photolytic pathways.

- Quantum Yield Calculation : Measure reaction rates under controlled intensity to model degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.